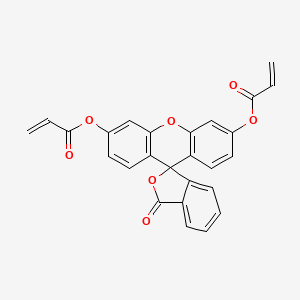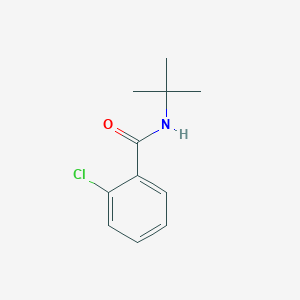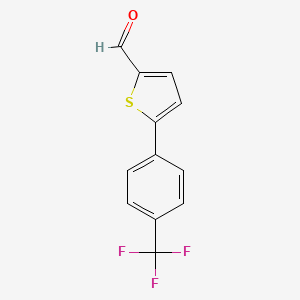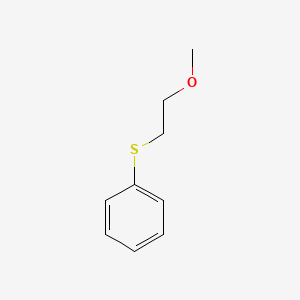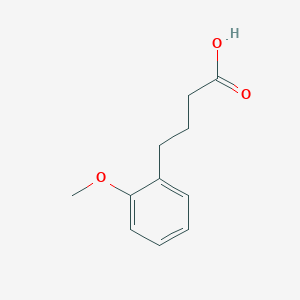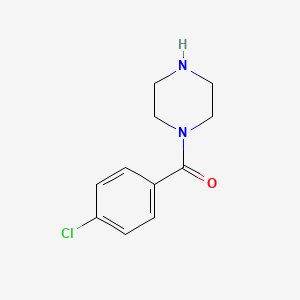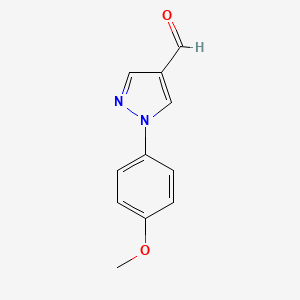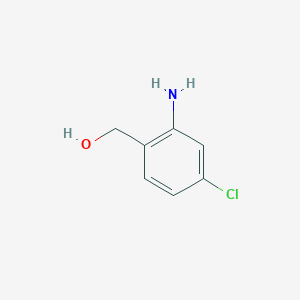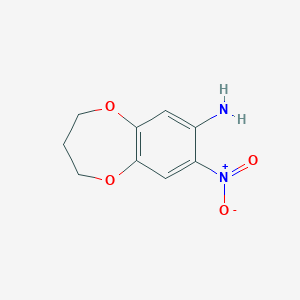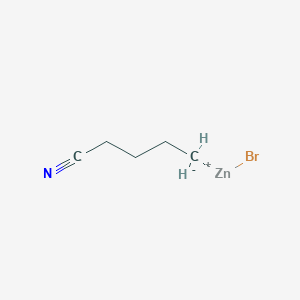
4-Cyanobutylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanobutylzinc bromide is an organozinc compound with the molecular formula NC(CH2)4ZnBr. It is commonly used in organic synthesis, particularly in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by coupling with organic halides or triflates .
Métodos De Preparación
4-Cyanobutylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of 4-cyanobutyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the product.
Análisis De Reacciones Químicas
4-Cyanobutylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Coupling Reactions: It is used in Negishi cross-coupling reactions to prepare compounds such as 5-(3-Thienyl)pentanenitrile by reacting with 3-bromothiophene in the presence of a nickel catalyst.
Vinylation Reactions: It can react with α-(pseudo)halo vinylphosphonates in the presence of a palladium catalyst to form α-cyanobutyl vinylphosphonates.
Common reagents used in these reactions include palladium and nickel catalysts, and the major products formed depend on the specific reactants used.
Aplicaciones Científicas De Investigación
4-Cyanobutylzinc bromide has a wide range of applications in scientific research:
Biology: It can be used to synthesize biologically active compounds for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism by which 4-Cyanobutylzinc bromide exerts its effects involves its role as a nucleophile in cross-coupling reactions. The zinc atom in the compound coordinates with the palladium catalyst, facilitating the transfer of the cyanobutyl group to the organic halide or triflate. This results in the formation of a new carbon-carbon bond, which is the key step in the Negishi coupling reaction .
Comparación Con Compuestos Similares
4-Cyanobutylzinc bromide can be compared with other organozinc compounds such as:
- 4-Cyanobenzylzinc bromide
- 4-Fluorophenylzinc bromide
- 4-Biphenylmagnesium bromide
- 4-Benzyloxyphenylmagnesium bromide
These compounds share similar reactivity patterns in cross-coupling reactions but differ in the specific functional groups attached to the zinc atom. The uniqueness of this compound lies in its cyanobutyl group, which imparts distinct reactivity and selectivity in synthetic applications .
Propiedades
Número CAS |
226570-68-9 |
|---|---|
Fórmula molecular |
C5H8BrNZn |
Peso molecular |
227.4 g/mol |
Nombre IUPAC |
bromozinc(1+);pentanenitrile |
InChI |
InChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1 |
Clave InChI |
WGCKXFGNNBONBG-UHFFFAOYSA-M |
SMILES |
[CH2-]CCCC#N.[Zn+]Br |
SMILES canónico |
[CH2-]CCCC#N.[Zn+]Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



